

# Spectroscopic Profile of N6-Benzoyl-2'-deoxyadenosine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N6-Benzoyl-2'-deoxyadenosine**

Cat. No.: **B150709**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N6-Benzoyl-2'-deoxyadenosine**, a crucial building block in the synthesis of oligonucleotides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Core Spectroscopic Data

**N6-Benzoyl-2'-deoxyadenosine** has the molecular formula  $C_{17}H_{17}N_5O_4$  and a monoisotopic mass of 355.1281 g/mol .<sup>[1]</sup> The structural integrity and purity of this compound are typically confirmed using a combination of  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of **N6-Benzoyl-2'-deoxyadenosine** in solution. The chemical shifts are influenced by the solvent used for analysis. Data presented here is primarily in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).

### $^1H$ NMR Spectroscopic Data (DMSO-d<sub>6</sub>)

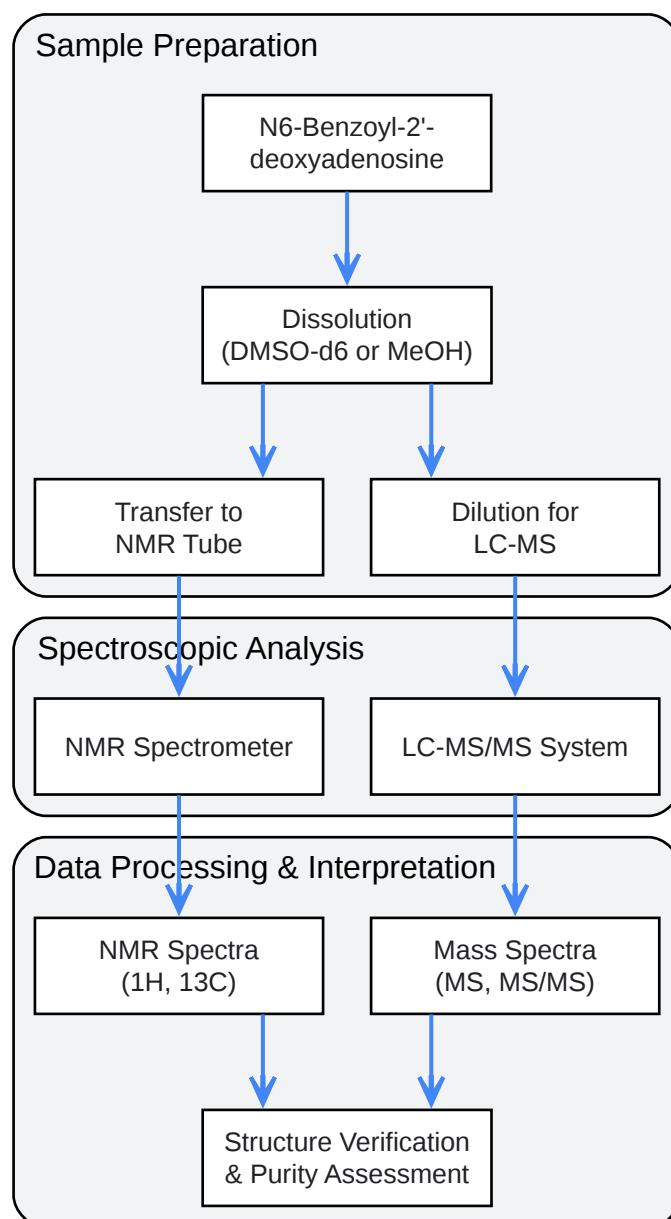
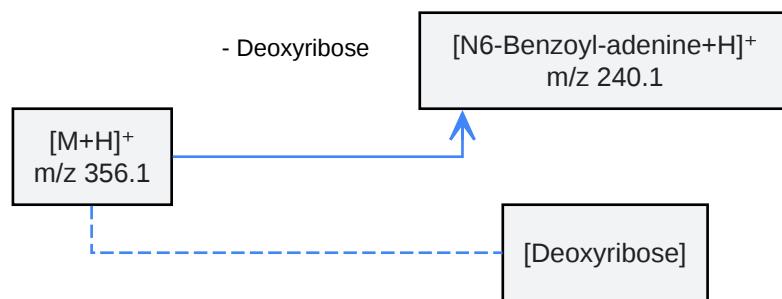
While a complete, assigned spectrum for the free deoxyadenosine derivative is not readily available in the public domain, data from closely related N6-benzoyl adenine nucleosides provides valuable reference points. The following table is a composite based on available data for similar structures.

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative)     |
|----------------------|--------------|----------------------------|
| ~11.2                | s            | N-H (Benzoyl)              |
| ~8.7                 | s            | H-2 (Adenine)              |
| ~8.6                 | s            | H-8 (Adenine)              |
| ~8.0                 | d            | Benzoyl (ortho)            |
| ~7.6                 | m            | Benzoyl (para)             |
| ~7.5                 | m            | Benzoyl (meta)             |
| ~6.5                 | t            | H-1' (Deoxyribose)         |
| ~5.4                 | d            | 3'-OH (Deoxyribose)        |
| ~5.3                 | t            | 5'-OH (Deoxyribose)        |
| ~4.4                 | m            | H-3' (Deoxyribose)         |
| ~3.9                 | m            | H-4' (Deoxyribose)         |
| ~3.6                 | m            | H-5'a, H-5'b (Deoxyribose) |
| ~2.7                 | m            | H-2'a (Deoxyribose)        |
| ~2.5                 | m            | H-2'b (Deoxyribose)        |

### <sup>13</sup>C NMR Spectroscopic Data (DMSO-d<sub>6</sub>)

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment (Tentative) |
|----------------------|------------------------|
| ~165.0               | C=O (Benzoyl)          |
| ~152.0               | C-6 (Adenine)          |
| ~151.0               | C-2 (Adenine)          |
| ~149.0               | C-4 (Adenine)          |
| ~142.0               | C-8 (Adenine)          |
| ~134.0               | Benzoyl (ipso)         |
| ~132.0               | Benzoyl (para)         |
| ~128.5               | Benzoyl (ortho)        |
| ~128.0               | Benzoyl (meta)         |
| ~123.0               | C-5 (Adenine)          |
| ~87.5                | C-1' (Deoxyribose)     |
| ~83.5                | C-4' (Deoxyribose)     |
| ~70.5                | C-3' (Deoxyribose)     |
| ~61.5                | C-5' (Deoxyribose)     |
| ~39.0                | C-2' (Deoxyribose)     |



## Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

| Parameter                    | Value                                                         |
|------------------------------|---------------------------------------------------------------|
| Ionization Mode              | Electrospray Ionization (ESI)                                 |
| Molecular Formula            | C <sub>17</sub> H <sub>17</sub> N <sub>5</sub> O <sub>4</sub> |
| Calculated Monoisotopic Mass | 355.1281 Da                                                   |
| Observed [M+H] <sup>+</sup>  | ~356.1354 m/z                                                 |
| Observed [M+Na] <sup>+</sup> | ~378.1173 m/z                                                 |

#### Expected Fragmentation Pattern:

The fragmentation of N-benzoyl-2'-deoxyadenosine in tandem mass spectrometry (MS/MS) typically involves the cleavage of the glycosidic bond between the deoxyribose sugar and the N6-benzoyl-adenine base. This results in a characteristic fragment ion corresponding to the protonated nucleobase.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-benzoyl-2'-deoxyadenosine | C17H17N5O4 | CID 107558 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N6-Benzoyl-2'-deoxyadenosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150709#spectroscopic-data-nmr-mass-spec-for-n6-benzoyl-2-deoxyadenosine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

